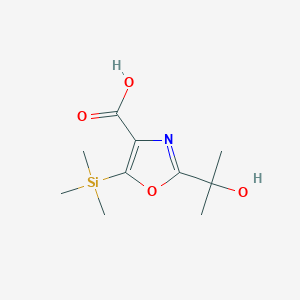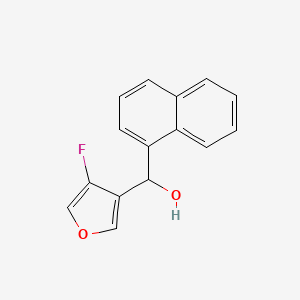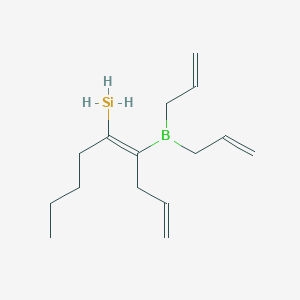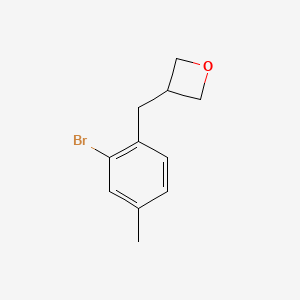
2-(2-Hydroxypropan-2-yl)-5-(trimethylsilyl)-1,3-oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxypropan-2-yl)-5-(trimethylsilyl)oxazole-4-carboxylic acid is a complex organic compound with the molecular formula C10H17NO4Si. This compound is notable for its unique structure, which includes an oxazole ring, a hydroxypropan-2-yl group, and a trimethylsilyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropan-2-yl)-5-(trimethylsilyl)oxazole-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the oxazole ring, followed by the introduction of the hydroxypropan-2-yl group and the trimethylsilyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxypropan-2-yl)-5-(trimethylsilyl)oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require controlled conditions such as low temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the trimethylsilyl group can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(2-Hydroxypropan-2-yl)-5-(trimethylsilyl)oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2-Hydroxypropan-2-yl)-5-(trimethylsilyl)oxazole-4-carboxylic acid exerts its effects involves interactions with various molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity for different targets, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxypropan-2-yl)oxazole-4-carboxylic acid: Lacks the trimethylsilyl group, resulting in different chemical properties.
5-(Trimethylsilyl)oxazole-4-carboxylic acid: Lacks the hydroxypropan-2-yl group, affecting its reactivity and applications.
Uniqueness
2-(2-Hydroxypropan-2-yl)-5-(trimethylsilyl)oxazole-4-carboxylic acid is unique due to the presence of both the hydroxypropan-2-yl and trimethylsilyl groups. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88400-30-0 |
|---|---|
Molecular Formula |
C10H17NO4Si |
Molecular Weight |
243.33 g/mol |
IUPAC Name |
2-(2-hydroxypropan-2-yl)-5-trimethylsilyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H17NO4Si/c1-10(2,14)9-11-6(7(12)13)8(15-9)16(3,4)5/h14H,1-5H3,(H,12,13) |
InChI Key |
LTBVKTFIEVHVGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC(=C(O1)[Si](C)(C)C)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5S)-1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B11868722.png)







![1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11868786.png)


![9-[(Furan-2-yl)methyl]-N,N-dimethyl-9H-purin-6-amine](/img/structure/B11868802.png)


